

physical properties of 4-Boc-3-morpholinecarbaldehyde

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Compound of Interest

Compound Name: *Tert-butyl 3-formylmorpholine-4-carboxylate*

Cat. No.: *B153264*

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Technical Guide: 4-Boc-3-morpholinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, a plausible synthetic route, and expected analytical data for 4-Boc-3-morpholinecarbaldehyde. This compound, featuring a morpholine scaffold with a protected amine and a reactive aldehyde functional group, is a valuable intermediate in medicinal chemistry and drug discovery. The morpholine ring is a privileged structure in many pharmaceuticals due to its favorable pharmacokinetic properties. The Boc-protecting group allows for selective reactions, making this molecule a versatile building block in the synthesis of more complex drug candidates.

Physical and Chemical Properties

Quantitative data for 4-Boc-3-morpholinecarbaldehyde is limited in publicly available literature. The following tables summarize the available information, with some data specific to the (R)-enantiomer.

Table 1: General Properties of 4-Boc-3-morpholinecarbaldehyde

Property	Value
IUPAC Name	tert-butyl 3-formylmorpholine-4-carboxylate
Molecular Formula	C ₁₀ H ₁₇ NO ₄ [1]
Molecular Weight	215.25 g/mol [1]
CAS Number	833474-06-9 [1]

Table 2: Physical Properties of (R)-4-Boc-3-morpholinecarbaldehyde

Property	Value
Appearance	White to off-white solid [2]
Density	1.180 g/cm ³ [2]
Flash Point	141 °C [2]
pKa (Predicted)	-3.28 ± 0.40 [2]
Storage Temperature	Inert atmosphere, store in freezer, under -20°C [2]
Melting Point	Not available
Boiling Point	Not available
Solubility	Not available

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4-Boc-3-morpholinecarbaldehyde is not readily available in the peer-reviewed literature. However, a highly plausible synthetic route involves the oxidation of the corresponding alcohol, (4-Boc-morpholin-3-yl)methanol. This transformation is a standard procedure in organic synthesis. Below is a proposed experimental protocol based on common oxidation methods, such as the Swern or Dess-Martin periodinane oxidation.

Proposed Synthesis of 4-Boc-3-morpholinecarbaldehyde via Swern Oxidation

This protocol is a hypothetical procedure based on well-established chemical transformations.

Materials:

- (4-Boc-morpholin-3-yl)methanol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO), anhydrous
- Triethylamine (Et₃N), anhydrous
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

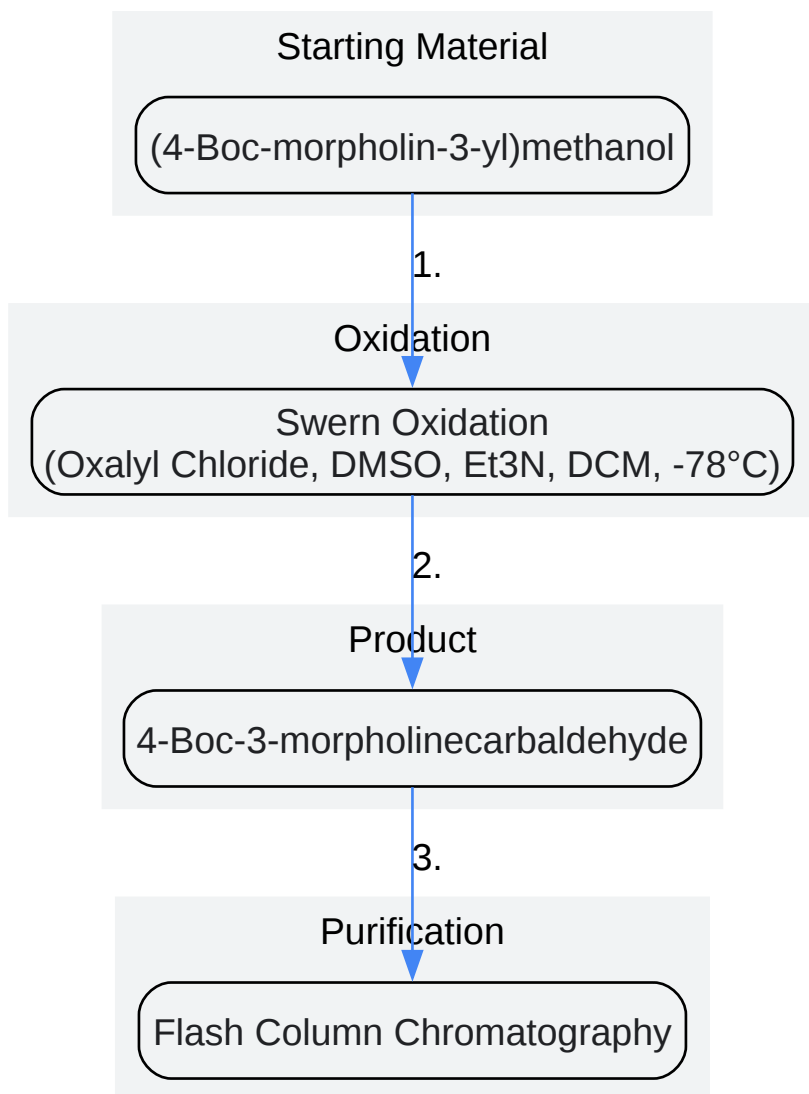
- Preparation of the Oxidizing Agent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C (a dry ice/acetone bath). To this solution, add anhydrous DMSO (2.2 equivalents) dropwise, ensuring the temperature remains below -65 °C. Stir the mixture for 15 minutes.
- Addition of the Alcohol: Dissolve (4-Boc-morpholin-3-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 30-45 minutes at this temperature.
- Quenching the Reaction: Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the mixture to warm to room temperature and stir for 1 hour.

- **Work-up:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO_3 solution, and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-Boc-3-morpholinecarbaldehyde.

Safety Precautions: The Swern oxidation should be performed in a well-ventilated fume hood as it generates carbon monoxide and dimethyl sulfide, which are toxic and have a strong odor. All reagents should be handled with appropriate personal protective equipment.

Mandatory Visualizations

Proposed Synthesis of 4-Boc-3-morpholinecarbaldehyde



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Caption: Proposed synthetic workflow for 4-Boc-3-morpholinecarbaldehyde.

Expected Analytical Data

While experimental spectra for 4-Boc-3-morpholinecarbaldehyde are not widely published, the following section outlines the expected analytical data based on its structure and general principles of spectroscopy.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the Boc protecting group, and the aldehyde proton.

- Aldehyde Proton (CHO): A singlet or a doublet with a small coupling constant in the region of δ 9.5-10.0 ppm.
- Morpholine Ring Protons: A series of multiplets between δ 3.0 and 4.5 ppm. The proton at C3, adjacent to the aldehyde, will be deshielded.
- Boc Group Protons ((CH₃)₃C): A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- Aldehyde Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm.
- Boc Carbonyl Carbon (C=O): A signal around δ 155 ppm.
- Boc Quaternary Carbon (C(CH₃)₃): A signal around δ 80 ppm.
- Morpholine Ring Carbons: Signals in the range of δ 40-70 ppm.
- Boc Methyl Carbons (C(CH₃)₃): A signal around δ 28 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

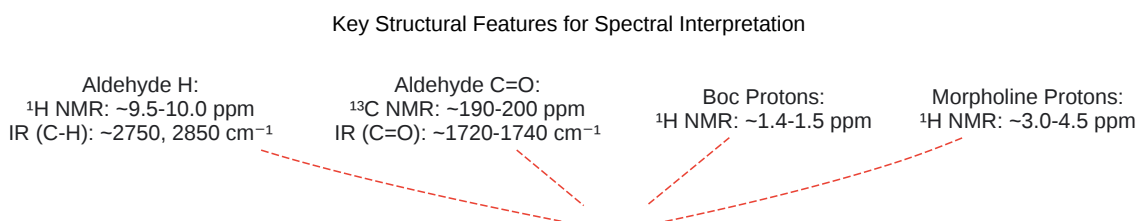
- Aldehyde C-H Stretch: Two weak to medium bands around 2850 and 2750 cm⁻¹.
- Carbonyl (C=O) Stretch: A strong absorption band for the aldehyde carbonyl around 1720-1740 cm⁻¹ and another for the Boc-group carbonyl around 1680-1700 cm⁻¹.
- C-N Stretch: A medium absorption band in the region of 1100-1300 cm⁻¹.

- C-O Stretch: A medium to strong absorption band around 1050-1150 cm^{-1} .
- C-H Stretch (Aliphatic): Absorption bands in the region of 2850-3000 cm^{-1} .

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound.

- Molecular Ion (M^+): The expected molecular ion peak will be at $m/z = 215.1158$ (for the exact mass).
- Fragmentation: Common fragmentation patterns would include the loss of the Boc group ($\text{C}_5\text{H}_9\text{O}_2$) leading to a fragment at $m/z = 114.0555$, and the loss of isobutylene (C_4H_8) from the Boc group leading to a fragment at $m/z = 159.0637$.



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Caption: Key structural features of 4-Boc-3-morpholinecarbaldehyde and their expected spectral signatures.

Role in Drug Discovery and Development

The morpholine moiety is a common feature in many approved drugs and clinical candidates. Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. The Boc-protecting group on the nitrogen atom of 4-Boc-3-morpholinecarbaldehyde allows for the selective modification of other parts of the molecule. The aldehyde group is a

versatile functional handle that can participate in a wide range of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, to build more complex molecular architectures.

Therefore, 4-Boc-3-morpholinecarbaldehyde serves as a crucial building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.[3] Its utility lies in providing a pre-functionalized and protected morpholine core that can be readily incorporated into larger molecules during a drug discovery program.

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